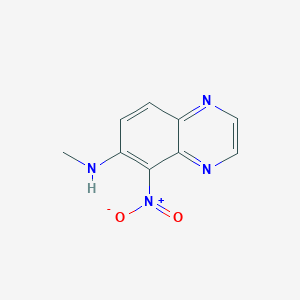

6-Methylamino-5-nitroquinoxaline

Description

Significance of Quinoxaline (B1680401) Derivatives in Heterocyclic Chemistry

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. acs.orgnih.gov The inherent properties of the quinoxaline scaffold, a fusion of a benzene (B151609) and pyrazine (B50134) ring, make it a privileged structure in drug discovery. nih.govaksci.com This structural motif is present in various biologically active compounds, including some antibiotics like echinomycin (B1671085) and levomycin, which are noted for their activity against certain tumors. chemicalbook.com The versatility of the quinoxaline ring system allows for extensive functionalization, leading to a wide array of derivatives with diverse pharmacological profiles. nih.gov

Quinoxaline, also known as benzopyrazine, is a bicyclic heteroaromatic compound with the molecular formula C₈H₆N₂. nih.gov It consists of a benzene ring fused to a pyrazine ring. This fusion of two aromatic rings results in a planar molecule with a delocalized π-electron system, which imparts significant aromatic stability. The presence of two nitrogen atoms in the pyrazine ring influences the electronic distribution and chemical reactivity of the molecule, making it susceptible to both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents present.

The study of quinoxalines dates back to the late 19th century. The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, who achieved this through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This straightforward and effective method, often referred to as the Hinsberg quinoxaline synthesis, remains a fundamental approach for constructing the quinoxaline core. Over the decades, research into quinoxalines has expanded dramatically, driven by the discovery of their wide-ranging biological activities and applications in various fields.

Overview of Nitro-Substituted Quinoxalines in Scholarly Literature

Nitro-substituted quinoxalines are a significant subclass of quinoxaline derivatives that have been the subject of extensive research. The introduction of a nitro group onto the quinoxaline ring system can profoundly influence the compound's chemical and biological properties. The strong electron-withdrawing nature of the nitro group can activate the ring for nucleophilic substitution reactions and can also be a key pharmacophore for certain biological activities. Research has explored the synthesis of various nitroquinoxalines and their potential applications, including as intermediates in the synthesis of other functionalized quinoxalines. For instance, the amination of 6-nitroquinoxalines with hydroxylamine (B1172632) has been investigated as a route to produce 5-amino-6-nitroquinoxalines. usbio.net Furthermore, studies have been conducted on the synthesis and properties of compounds like 7-methoxy-5-nitroquinoxaline.

Specific Research Focus on 6-Methylamino-5-nitroquinoxaline

Within the extensive family of quinoxaline derivatives, this compound has been identified as a compound of interest, primarily as a synthetic intermediate. Its chemical structure, featuring a methylamino group and a nitro group on the benzene portion of the quinoxaline core, presents a unique combination of functional groups that can be utilized in the construction of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 149703-58-2 |

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| Melting Point | 176-177°C |

| Solubility | Soluble in Methanol |

This table presents known physicochemical properties of this compound.

The synthesis of this compound, while not explicitly detailed in numerous research articles, can be inferred from established synthetic methodologies for analogous compounds. A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable precursor, such as a halo-nitroquinoxaline, with methylamine (B109427). The presence of the nitro group ortho to the site of substitution would facilitate this reaction.

The primary role of this compound in the scientific literature appears to be as a building block for the synthesis of more complex heterocyclic systems. For example, intermediates with similar substitution patterns, such as N,2,7-trimethyl-5-nitro-6-quinoxalinamine-d3, have been used in the synthesis of mutagenic methyl-substituted 2-amino-3H-imidazo[4,5-f]quinoxalines. This suggests that this compound could serve a similar purpose in the synthesis of various fused heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-5-nitroquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-10-7-3-2-6-8(9(7)13(14)15)12-5-4-11-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBVZMJKPXRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392986 | |

| Record name | 6-METHYLAMINO-5-NITROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149703-58-2 | |

| Record name | 6-METHYLAMINO-5-NITROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methylamino 5 Nitroquinoxaline

Precursor Compounds and Starting Materials in 6-Methylamino-5-nitroquinoxaline Synthesis

The primary route for the synthesis of this compound involves the strategic introduction of a methylamino group onto a pre-existing 5-nitroquinoxaline (B91601) scaffold. This is typically achieved through nucleophilic aromatic substitution, a fundamental reaction in organic chemistry.

Utilization of 6-Halo-5-nitroquinoxaline and Monomethylamine in Synthesis

A common and effective method for the synthesis of this compound involves the reaction of a 6-halo-5-nitroquinoxaline with monomethylamine. The halogen atom, typically chlorine or fluorine, at the 6-position acts as a good leaving group, facilitating its displacement by the nucleophilic methylamine (B109427). The presence of the electron-withdrawing nitro group at the 5-position activates the aromatic ring towards nucleophilic attack, making this substitution reaction more facile.

The general reaction is as follows:

While the direct use of 2,3-dihydroxy-6-nitroquinoxaline is not the preferred method for this specific transformation, the halogenated precursor provides a more direct and higher-yielding pathway.

Reaction Conditions and Optimization for Yield Enhancement

The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. To enhance the yield and minimize side products, optimization of several parameters is crucial. Research on the synthesis of similar 6-aminoquinoxalines has shown that microwave irradiation can be a pivotal driving force to accelerate the nucleophilic substitution. mdpi.com

Key parameters for optimization include:

Solvent: Dimethyl sulfoxide (B87167) (DMSO) is often an effective solvent for such reactions.

Base: The presence of a base, such as potassium carbonate, is typically required to neutralize the hydrogen halide formed during the reaction.

Temperature: Microwave irradiation at elevated temperatures, for instance up to 200°C, can significantly reduce reaction times from hours to minutes. mdpi.com

Stoichiometry: Using an excess of methylamine and the base can help drive the reaction to completion.

A study on the microwave-assisted synthesis of 6-(1-pyrrolidinyl)-quinoxaline from 6-fluoroquinoxaline (B159336) provides a model for optimizing the synthesis of this compound. mdpi.com The optimal conditions involved a 1:2 molar ratio of the fluoroquinoxaline to the amine and base in DMSO, irradiated at 200°C for 30 minutes. mdpi.com Similar optimization could be applied to the reaction with methylamine to achieve high yields.

| Parameter | Condition | Rationale |

| Reactants | 6-Fluoro-5-nitroquinoxaline, Methylamine, Potassium Carbonate | Fluoro group is a good leaving group; Methylamine is the nucleophile; Potassium carbonate acts as a base. |

| Solvent | DMSO | Aprotic polar solvent, suitable for nucleophilic aromatic substitution and microwave heating. |

| Temperature | 200°C (Microwave) | Accelerates the reaction rate, significantly reducing reaction time. mdpi.com |

| Time | 30 minutes | Sufficient for reaction completion under microwave irradiation. mdpi.com |

Table 1: Proposed Optimized Reaction Conditions for the Synthesis of this compound based on analogous reactions.

Intermediate Role of this compound in the Synthesis of Imidazoquinoxalines

The structure of this compound, with an amino group and a nitro group on adjacent carbon atoms of the quinoxaline (B1680401) ring, makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-g]quinoxalines. The synthesis of such fused imidazoles from ortho-nitroanilines is a well-established strategy in heterocyclic chemistry.

The process typically involves two key steps:

Reduction of the nitro group: The 5-nitro group is reduced to an amino group, resulting in the formation of a 5,6-diaminoquinoxaline derivative. This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Cyclization: The resulting diamine can then be cyclized with a one-carbon synthon (e.g., formic acid, orthoesters, or aldehydes) to form the fused imidazole (B134444) ring.

This strategic positioning of reactive functional groups highlights the importance of this compound as a valuable intermediate in the construction of more complex, polycyclic molecules with potential biological activities.

Synthesis of Deuterated Analogs (e.g., this compound-d3)

The synthesis of deuterated analogs of pharmaceutical compounds is a growing area of interest for studying metabolic pathways and improving pharmacokinetic properties. For this compound, a deuterated analog would involve the replacement of the three hydrogen atoms of the methyl group with deuterium (B1214612) (d3).

The synthesis of this compound-d3 can be achieved by using a deuterated source of methylamine, specifically methyl-d3-amine (B1598088) (CD3NH2). Several methods for the preparation of methyl-d3-amine and its salts have been reported in patents, often starting from nitromethane (B149229) and deuterium oxide or from N-(1,1,1-trideuteriomethyl)phthalimide. google.comgoogle.com

The synthetic route would be analogous to the non-deuterated synthesis, involving the reaction of 6-halo-5-nitroquinoxaline with methyl-d3-amine.

Proposed Synthesis of this compound-d3:

The availability of deuterated starting materials like [methyl-d3]iodomethane allows for the synthesis of a variety of deuterated amines. capes.gov.br

General Approaches to Substituted Quinoxaline Synthesis Relevant to this compound

Condensation Reactions with o-Phenylenediamines

The most classical and widely used method for the synthesis of the quinoxaline ring system is the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. osti.govnih.gov This reaction, known as the Hinsberg quinoxaline synthesis, is versatile and can be used to prepare a wide range of substituted quinoxalines.

To synthesize a precursor for this compound, one would start with a substituted o-phenylenediamine. For instance, the condensation of 4-nitro-1,2-phenylenediamine with glyoxal (B1671930) would yield 6-nitroquinoxaline (B1294896). This product can then be further functionalized to introduce the methylamino group at the 6-position as described previously.

| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Quinoxaline Product |

| 1,2-Phenylenediamine | Glyoxal | Quinoxaline |

| 4-Nitro-1,2-phenylenediamine | Glyoxal | 6-Nitroquinoxaline |

| 4,5-Dimethyl-1,2-phenylenediamine | Biacetyl | 2,3,6,7-Tetramethylquinoxaline |

Table 2: Examples of Quinoxaline Synthesis via Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds.

Various catalysts and reaction conditions can be employed to optimize this condensation, including the use of microwave irradiation, which can lead to higher yields and shorter reaction times.

Nitration Reactions in Quinoxaline Synthesis

The introduction of a nitro group onto the quinoxaline scaffold is a critical step in the synthesis of various derivatives, including this compound. Nitroquinoxalines serve as key intermediates for the preparation of aminoquinoxalines through the reduction of the nitro group. google.com

A common precursor for nitration is 6-methylaminoquinoxaline. The nitration of this substrate would directly yield this compound. While specific conditions for this exact reaction are not detailed in the provided information, general methodologies for quinoxaline nitration involve the use of standard nitrating agents.

Another synthetic route involves the nitration of a precursor molecule prior to the formation of the quinoxaline ring. For instance, a method for synthesizing nitroquinoxaline derivatives involves reacting mononitro-substituted o-phenylenediamine or its derivatives with mononitro-substituted benzil (B1666583) or its derivatives in the presence of a catalyst. google.com This approach allows for the strategic placement of the nitro group on the benzene (B151609) ring before cyclization.

Reductive and Cyclization Processes in Derivative Formation

The synthesis of quinoxaline derivatives often involves reduction and cyclization steps. A notable example is the synthesis of 6-amino-5-bromoquinoxaline, which starts from 4-nitrobenzene-1,2-diamine. researchgate.net This process includes a cyclization step followed by a hydrogenation reaction to reduce the nitro group. researchgate.net

The reduction of a nitro group to an amine is a well-established transformation in the synthesis of quinoxaline derivatives. google.com Catalytic hydrogenation is a frequently employed method for this purpose. google.comresearchgate.net For example, the reduction of 6-nitroquinoxaline can be achieved using a Palladium-on-Carbon (Pd/C) catalyst under hydrogen pressure. researchgate.net The efficiency of this reduction is influenced by factors such as catalyst loading, reaction temperature, pressure, and time. researchgate.net

Following the formation of the quinoxaline ring system, further modifications can be made. For instance, after the synthesis of a nitroquinoxaline, the nitro group can be reduced to an amino group, which can then be further functionalized.

Green Chemistry Approaches in Quinoxaline Synthesis (General Context)

While specific green chemistry approaches for the synthesis of this compound are not explicitly detailed, the broader field of quinoxaline synthesis has seen the application of green chemistry principles. The development of low-cost, high-yield synthetic methods is a continuous effort in this area. google.com

One aspect of green chemistry is the use of efficient and reusable catalysts. For example, the use of o-benzoylsulfonimide as a catalyst for the synthesis of nitroquinoxalines has been reported to provide high yields at normal temperature and pressure. google.com Another example is the use of a reusable Urushibara nickel catalyst for the hydrogenation of nitrotoluene, a reaction relevant to the synthesis of precursors for quinoxalines. researchgate.net The stability and reusability of such catalysts contribute to a more sustainable synthetic process. researchgate.net

The choice of solvents and reaction conditions also plays a crucial role in the environmental impact of a synthesis. Research into optimizing these parameters to minimize waste and energy consumption is an ongoing endeavor in the field of quinoxaline chemistry.

Chemical Reactivity and Derivatization of 6 Methylamino 5 Nitroquinoxaline

The reactivity of 6-Methylamino-5-nitroquinoxaline is largely dictated by the interplay between the electron-withdrawing nitro group and the electron-donating methylamino group, which are positioned ortho to each other on the quinoxaline (B1680401) ring. This arrangement facilitates a range of chemical transformations.

Transformation Pathways of this compound

Reduction and Cyclization Reactions to Form Imidazoquinoxaline Derivatives: A key transformation of this compound involves the reduction of its nitro group to an amino group. This is a common and well-established reaction in organic chemistry, often achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or through chemical reduction with agents such as tin(II) chloride or sodium dithionite. researchgate.netresearchgate.net The resulting intermediate, a diamine, is highly reactive and poised for subsequent intramolecular cyclization.

The proximity of the newly formed amino group to the adjacent methylamino group allows for the construction of a five-membered imidazole (B134444) ring fused to the quinoxaline core, leading to the formation of imidazoquinoxaline derivatives. This cyclization can be accomplished by reacting the diamine intermediate with a suitable one-carbon electrophile, such as cyanogen (B1215507) bromide or an orthoester.

Potential for Further Amination, Halogenation, or Alkylation Reactions (Inferred from Quinoxaline Chemistry)

The quinoxaline ring system is known to undergo various substitution reactions. usbio.net While specific examples for this compound are not extensively documented, the general reactivity of quinoxalines suggests potential for further derivatization.

Amination: Nucleophilic aromatic substitution (SNAr) reactions on the quinoxaline ring are possible, particularly at positions activated by electron-withdrawing groups. The introduction of additional amino groups can be achieved using various amine nucleophiles. clearsynth.com

Halogenation: The quinoxaline nucleus can be halogenated, introducing chlorine, bromine, or other halogens. These halogenated derivatives can then serve as versatile intermediates for further cross-coupling reactions to introduce a variety of functional groups.

Alkylation: Alkylation reactions can potentially occur at the nitrogen atoms of the quinoxaline ring or at the amino substituent, depending on the reaction conditions and the nature of the alkylating agent.

Role as a Key Synthetic Intermediate for Complex Molecules

The ability of this compound to undergo facile reduction and cyclization makes it a crucial intermediate in the synthesis of more complex and biologically significant molecules.

Precursor to 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx) and its Mutagenic Properties

This compound is a key precursor in the synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx). IQx belongs to a class of heterocyclic aromatic amines (HAAs) that are formed during the high-temperature cooking of meat and fish. These compounds are known for their potent mutagenic and carcinogenic properties.

The synthesis of IQx from this compound follows the previously described pathway of nitro group reduction followed by cyclization. The resulting IQx has been extensively studied for its ability to induce mutations in bacterial and mammalian cell systems. It is considered a pro-mutagen, meaning it requires metabolic activation by enzymes in the body to exert its mutagenic effects.

Utility in Medicinal Chemistry and Organic Synthesis Pipelines

The quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov As a substituted quinoxaline derivative, this compound and its downstream products are valuable intermediates in the synthesis of novel drug candidates. The nitro group can act as a handle for further functionalization or as a key pharmacophoric feature in its own right. For instance, nitroaromatic compounds have been explored as potential therapeutic agents, particularly in the development of antibacterial drugs. nih.gov The ability to generate complex heterocyclic systems like imidazoquinoxalines from this starting material further expands its utility in drug discovery and organic synthesis pipelines.

Spectroscopic Characterization Techniques for Structural Elucidation (General Applicability to Quinoxaline Derivatives)

Interactive Data Table: Spectroscopic Techniques for Quinoxaline Derivative Characterization

| Spectroscopic Technique | Information Provided | Typical Observations for Quinoxaline Derivatives |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. | ¹H NMR: Aromatic protons of the quinoxaline ring typically appear in the downfield region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the electronic effects of the substituents. The methylamino group would show a characteristic singlet or doublet for the methyl protons and a signal for the N-H proton. chemicalbook.comchemicalbook.com¹³C NMR: The carbon atoms of the quinoxaline ring resonate in the aromatic region (δ 120-160 ppm). The positions of the signals are sensitive to the nature and position of the substituents. chemicalbook.comchemicalbook.comwisc.edu |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the quinoxaline ring (around 1400-1600 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹). |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can help to confirm the presence of the methylamino and nitro groups, as well as the quinoxaline core. The availability of a deuterated version of this compound suggests its use as an internal standard in quantitative MS studies. clearsynth.com |

These spectroscopic methods, used in concert, allow for the unambiguous identification and structural confirmation of this compound and the products derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Specific experimental ¹H and ¹³C NMR data for this compound are not publicly available. However, the expected chemical shifts can be estimated by considering the spectra of similar quinoxaline derivatives.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline ring system and the methyl group protons. The protons on the pyrazine (B50134) ring (at positions 2 and 3) would likely appear as singlets or doublets in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons on the benzene (B151609) ring (at positions 7 and 8) would also be in the aromatic region, with their exact shifts influenced by the adjacent nitro and methylamino groups. The methyl protons of the methylamino group would appear as a singlet in the upfield region, likely around δ 2.5-3.5 ppm. The N-H proton of the methylamino group would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

For comparison, the ¹H NMR data for the related compound 6-methylquinoline (B44275) shows the methyl group signal at approximately 2.5 ppm and aromatic protons in the range of 7.3 to 8.8 ppm. chemicalbook.com For 5-nitroquinoline, the aromatic protons are observed between δ 7.5 and 9.0 ppm. nih.gov

Expected ¹³C NMR Spectral Features:

In the ¹³C NMR spectrum, the carbon atoms of the quinoxaline ring would resonate in the aromatic region (approximately δ 110-160 ppm). The carbons directly attached to the nitrogen atoms and the nitro group would be shifted further downfield. The methyl carbon of the methylamino group would give a characteristic signal in the upfield region, typically around δ 20-30 ppm.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy:

While a specific IR spectrum for this compound is not available, characteristic absorption bands can be predicted. The IR spectrum of the related 6-nitroquinoxaline (B1294896) shows strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1340 cm⁻¹, respectively. clearsynth.com The spectrum would also exhibit N-H stretching vibrations from the methylamino group in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=N and C=C stretching vibrations of the quinoxaline ring would appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (amine) | 3300-3500 | Stretch |

| Aromatic C-H | >3000 | Stretch |

| C=N, C=C (aromatic) | 1400-1600 | Stretch |

| NO₂ (nitro) | ~1530 (asymmetric) | Stretch |

| NO₂ (nitro) | ~1340 (symmetric) | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to the extended π-conjugated system of the quinoxaline ring, influenced by the amino and nitro substituents. These "push-pull" systems in similar amino-nitro aromatic compounds typically lead to strong absorption in the visible region, resulting in a colored compound. The UV-Vis spectrum of 6-nitroquinoxaline shows absorption maxima, which would be expected to shift to longer wavelengths (a bathochromic shift) with the introduction of the electron-donating methylamino group in this compound. clearsynth.com

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound is not publicly documented. However, the molecular weight of the compound can be calculated from its molecular formula, C₉H₈N₄O₂. The nominal mass would be 204 g/mol , and the high-resolution mass would provide a more precise value for elemental composition confirmation. The mass spectrum of its deuterated analogue, this compound-d3 (C₉H₅D₃N₄O₂), has been reported with a molecular weight of 207.2 g/mol . nih.gov

Interactive Data Table: Calculated Mass Information for this compound

| Property | Value |

| Molecular Formula | C₉H₈N₄O₂ |

| Nominal Mass | 204 g/mol |

| Monoisotopic Mass | 204.0647 u |

X-ray Crystallography for Structural Confirmation (Applicable to Quinoxaline Derivatives)

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. nih.gov While no specific crystal structure of this compound has been reported, the structures of numerous other quinoxaline derivatives have been determined using this method.

For a molecule like this compound, X-ray crystallography would confirm the planarity of the quinoxaline ring system and provide precise bond lengths and angles. It would also reveal the conformation of the methylamino group and the orientation of the nitro group relative to the aromatic ring. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound. The investigation of a similarly substituted pyrimidine, 6-amino-4-methylamino-5-nitrosopyrimidine, by X-ray diffraction has provided detailed structural information, highlighting the utility of this technique for this class of compounds.

Biological and Pharmacological Research Applications of Quinoxaline Derivatives Contextual for 6 Methylamino 5 Nitroquinoxaline

Antimicrobial Activities of Quinoxaline (B1680401) and Nitroquinoxaline Derivatives

Quinoxaline derivatives are a well-established class of antimicrobial agents, exhibiting activity against a broad spectrum of pathogens, including bacteria, fungi, and mycobacteria. nih.govnih.govsapub.org The versatility of the quinoxaline structure allows for modifications that enhance its antimicrobial potency and spectrum. nih.gov

Quinoxaline derivatives have demonstrated significant potential as antibacterial agents. nih.gov The mechanism of action for some of these compounds involves the alteration of DNA structure. For instance, certain 6-nitroquinoxaline (B1294896) derivatives are known to interact with bacterial DNA, leading to cellular damage and death. The presence of a nitro group can be crucial for this activity, as it can be bioreduced to form reactive intermediates that damage cellular macromolecules.

Research has shown that the substitution pattern on the quinoxaline ring plays a vital role in determining the antibacterial efficacy. For example, the introduction of chloro, dimethylamino, and nitro groups has resulted in quinoxaline derivatives with in vitro activity comparable to the first-line antitubercular drug, isoniazid. nih.gov Some quinoxaline derivatives function by disrupting the outer membrane of bacteria. For instance, the nitroxoline (B368727) derivative ASN-1733 has been shown to compete for calcium ions on the bacterial surface, leading to the detachment of lipopolysaccharides and compromising the integrity of the outer membrane. nih.gov Furthermore, some derivatives act as inhibitors of key bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.net

A variety of quinoxaline derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Symmetrically disubstituted quinoxalines have shown particularly significant antibacterial activity. nih.gov

Table 1: Examples of Antibacterial Activity of Quinoxaline Derivatives

| Compound/Derivative Class | Bacterium | Activity/Mechanism |

| Quinoxaline derivatives with 2-chloro, dimethylamino, and nitro substitutions | Mycobacterium tuberculosis | Comparable activity to isoniazid. nih.govnih.gov |

| ASN-1733 (Nitroxoline derivative) | Broad-spectrum | Disrupts outer membrane integrity. nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivatives | Bacterial strains | Inhibit DNA gyrase and topoisomerase IV. researchgate.net |

| Symmetrically disubstituted quinoxalines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Significant antibacterial activity. nih.gov |

The antifungal potential of quinoxaline derivatives is another area of active research. nih.govmdpi.comnih.gov These compounds have shown efficacy against a range of fungal pathogens, including those of clinical and agricultural importance. rsc.orgnih.gov For example, 3-hydrazinoquinoxaline-2-thiol (B1673409) has demonstrated promising antifungal activity against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov

The mechanism of antifungal action can involve the disruption of fungal cell morphology. rsc.org Some quinoxaline derivatives have been shown to be more potent than commercially available antifungal agents like azoxystrobin (B1666510) against certain plant pathogenic fungi. rsc.org The development of quinoxalinylhydrazide derivatives has yielded compounds with impressive activity against a panel of pathogenic fungi, with some exhibiting very low EC50 values. mdpi.com

Table 2: Examples of Antifungal Activity of Quinoxaline Derivatives

| Compound/Derivative Class | Fungus | Activity/Mechanism |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | Promising antifungal and anti-inflammatory activity. nih.gov |

| Quinoxaline derivatives (e.g., 5j and 5t) | Rhizoctonia solani (rice sheath blight) | More potent than azoxystrobin. rsc.org |

| Quinoxalinylhydrazide derivatives | Various pathogenic fungi | Significant inhibitory effects. mdpi.com |

| 2,3-dimethylquinoxaline (DMQ) | Broad-spectrum | Antifungal and wound-healing activity. nih.gov |

Tuberculosis remains a significant global health challenge, and the development of new antitubercular agents is a priority. nih.gov Quinoxaline derivatives have emerged as a promising class of compounds in this regard. nih.govnih.govjocpr.com Specifically, quinoxaline-1,4-di-N-oxide derivatives have shown excellent antimicrobial activities against Mycobacterium tuberculosis. nih.gov The oxidation of the nitrogen atoms in the quinoxaline ring has been shown to have a pronounced positive effect on antimycobacterial activity. nih.gov

The presence of certain substituents, such as chloro, methyl, or methoxy (B1213986) groups at the 7-position of the quinoxaline ring, has been observed to reduce the minimum inhibitory concentration (MIC) and IC50 values against M. tuberculosis. capes.gov.br Furthermore, quinoxaline derivatives containing an amino acid side chain have demonstrated dual antitubercular and antileishmanial profiles. mdpi.com Structure-activity relationship studies on these compounds have indicated that substituents on both the aromatic ring at the C-3 position and at the C-6 position of the quinoxaline ring can enhance antitubercular activity. mdpi.com

Table 3: Examples of Antitubercular Activity of Quinoxaline Derivatives

| Compound/Derivative Class | Target | Activity/Mechanism |

| Quinoxaline derivatives with 2-chloro, dimethylamino, and nitro substitutions | Mycobacterium tuberculosis H37Rv | Comparable activity to isoniazid. nih.govnih.gov |

| Quinoxaline-1,4-di-N-oxide derivatives | Mycobacterium tuberculosis | Excellent antimicrobial activities. nih.gov |

| 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives | Mycobacterium tuberculosis | Substituents at position 7 reduce MIC values. capes.gov.br |

| Quinoxaline di-N-oxides with an amino acid side chain | Mycobacterium tuberculosis | Promising antitubercular activity with low IC50 values. mdpi.com |

Anticancer and Antitumor Potential of Quinoxaline Derivatives

Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with activity against various tumors. mdpi.comnih.gov Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and the induction of apoptosis. nih.govdp.tech

A broad range of quinoxaline derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. nih.gov For instance, certain quinoxaline derivatives have shown promising activity against human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7) cell lines. nih.gov Quinoxaline-1,4-dioxide derivatives have also been investigated for their bioactivity in malignant cell lines, including melanoma (B16-F10, MeWo) and brain tumor (GL-261) cells, demonstrating anti-viability, anti-migration, and anti-proliferative actions. tandfonline.com

The substitution pattern on the quinoxaline ring is a critical determinant of anticancer activity. For example, in some series of derivatives, the introduction of a small electron-withdrawing group like chlorine has been shown to slightly improve activity. nih.gov In other cases, an electron-donating group such as a methyl group exhibited moderate activity. nih.gov

Table 4: Examples of Anticancer Activity of Quinoxaline Derivatives against Tumor Cell Lines

| Compound/Derivative Class | Tumor Cell Line(s) | Activity/Mechanism |

| Various quinoxaline derivatives | HCT116 (colon), HepG2 (liver), MCF-7 (breast) | Promising cytotoxic activity. nih.gov |

| Quinoxaline-1,4-dioxide derivatives | B16-F10, MeWo (melanoma); GL-261 (brain tumor) | Anti-viability, anti-migration, and anti-proliferative actions. tandfonline.com |

| Quinoxaline derivative GK13 | Various cancer cell lines | Inhibition of transglutaminase 2. nih.gov |

| Quinoxaline-based derivative (Compound IV) | PC-3 (prostate cancer) | Potent and selective anticancer activity. tandfonline.comnih.gov |

A key mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govtandfonline.com For example, the quinoxaline 1,4-dioxide, iodinin, is known to induce apoptosis. Several studies have demonstrated the ability of various quinoxaline derivatives to trigger apoptotic pathways in cancer cells.

One such derivative, referred to as compound IV in a study, was shown to induce apoptosis in PC-3 prostate cancer cells by upregulating pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. tandfonline.comnih.govtandfonline.com This compound was also found to arrest the cell cycle at the S phase. tandfonline.com Another quinoxaline derivative, VIIIc, was reported to cause cell cycle arrest at the G2/M phase boundary in HCT116 cells. nih.govepa.gov The ability of quinoxaline derivatives to induce apoptosis often involves their interaction with DNA and the inhibition of enzymes like topoisomerase II. tandfonline.comtandfonline.com

Table 5: Examples of Apoptosis Induction by Quinoxaline Derivatives

| Compound/Derivative | Cell Line | Mechanism of Apoptosis Induction |

| Iodinin (Quinoxaline 1,4-dioxide) | Cancer cells | Induction of apoptosis. |

| Compound IV (Quinoxaline-based derivative) | PC-3 (prostate) | Upregulation of p53, caspase-3, caspase-8; downregulation of Bcl-2. tandfonline.comnih.govtandfonline.com |

| Compound VIIIc | HCT116 (colon) | Cell cycle arrest at G2/M phase. nih.govepa.gov |

| GK13 | Cancer cells | Inhibition of transglutaminase 2, leading to apoptosis. nih.gov |

Inhibition of Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.ukreactionbiology.com Consequently, kinase inhibitors are a significant area of drug discovery. ed.ac.ukreactionbiology.com While the quinoxaline scaffold is a component of some kinase inhibitors, a review of the available scientific literature did not yield specific studies on the kinase inhibition activity of 6-Methylamino-5-nitroquinoxaline. Screening of kinase inhibitor libraries is a common strategy to identify new therapeutic agents. frontiersin.orgmblbio.com

Antiviral and Anti-HIV Activities

Quinoxaline derivatives have been a subject of interest in the development of antiviral agents, including those with activity against HIV. nih.gov The structural framework of quinoxaline is found in various compounds investigated for their ability to combat viral infections. However, specific research detailing the antiviral or anti-HIV activities of this compound could not be located in the reviewed literature.

Anti-inflammatory and Analgesic Effects

Certain quinoxaline-based compounds have been evaluated for their potential to reduce inflammation and pain. nih.govnih.gov Studies on some derivatives have shown anti-inflammatory effects by reducing pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov However, there is no specific information available in the scientific literature regarding the anti-inflammatory or analgesic properties of this compound.

Neuropharmacological Applications

The neuropharmacological potential of quinoxaline derivatives has been explored in various contexts, including neurodegenerative diseases. nih.govacs.orgnih.gov

Butyrylcholinesterase (BChE) Inhibition by Quinoxaline Derivatives

Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase (AChE), regulates acetylcholine (B1216132) levels in the brain. nih.govnih.gov Inhibition of BChE is considered a potential therapeutic strategy for conditions like Alzheimer's disease, as BChE activity can be elevated in later stages of the disease. nih.gov A number of quinoxaline derivatives have been synthesized and evaluated as selective BChE inhibitors. nih.govresearchgate.net For instance, in one study, a series of quinoxaline derivatives were found to be selective inhibitors of BChE, with some compounds showing activity comparable to the standard drug galantamine. nih.govresearchgate.net However, no studies have specifically reported on the BChE inhibitory activity of this compound.

Modulation of Glutamatergic Transmission (e.g., CNQX, DNQX)

Glutamatergic transmission, involving receptors like AMPA and NMDA, is fundamental to synaptic plasticity and neuronal function. documentsdelivered.comnih.govnih.gov Dysregulation of this system is implicated in several neurological and psychiatric disorders. nih.govresearchgate.net Some well-known quinoxaline derivatives, such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione), are potent antagonists of AMPA/kainate receptors and are widely used as research tools to study glutamatergic signaling. While these compounds highlight the role of the quinoxaline core in modulating glutamatergic transmission, no research was found that specifically investigates the effects of this compound on this system.

Implications for Neurodegenerative Disorders (e.g., Alzheimer's Disease, ALS)

Given the roles of cholinesterase enzymes and glutamatergic transmission in the pathophysiology of neurodegenerative diseases like Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS), compounds that can modulate these systems are of significant research interest. Quinoxaline derivatives have been investigated for their potential neuroprotective effects in models of Parkinson's disease, another neurodegenerative disorder. nih.gov However, a review of the literature did not reveal any studies specifically linking this compound to research on Alzheimer's disease or ALS.

Other Biological Activities

Quinoxaline derivatives have demonstrated a remarkable diversity of biological effects, extending beyond a single therapeutic area. Researchers have explored their potential in metabolic diseases, infectious diseases, and as modulators of cellular signaling pathways.

Antidiabetic Properties of Quinoxaline Derivatives

The quest for novel treatments for diabetes has led to the investigation of various synthetic compounds, with quinoxaline derivatives emerging as a promising scaffold. researchgate.nettandfonline.com Research has focused on their potential to modulate key targets involved in glucose homeostasis.

Detailed Research Findings:

A significant area of interest is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, which are crucial for stimulating insulin (B600854) secretion. Certain quinoxalinedione (B3055175) derivatives have been identified as potent DPP-4 inhibitors through high-throughput screening of chemical libraries. nih.gov The quinoxaline scaffold is considered a bioisostere of the quinazoline (B50416) ring found in the established DPP-4 inhibitor, linagliptin. nih.gov

Furthermore, some quinoxaline derivatives have demonstrated direct hypoglycemic activity. nih.govfrontiersin.org Studies have shown that these compounds can improve glucose uptake and regulate the expression of glucose transporters like GLUT1 and GLUT4. nih.govfrontiersin.org For instance, certain novel quinoxalinone derivatives have been designed and evaluated for their ability to lower blood glucose levels, with some compounds showing promising results in cellular models. nih.govfrontiersin.org

While these findings are encouraging for the quinoxaline class of compounds, there is currently no specific research available that details the antidiabetic properties of this compound.

Table 1: Selected Quinoxaline Derivatives with Antidiabetic Potential

| Compound Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Quinoxalinedione derivatives | DPP-4 Inhibition | Identified as potent DPP-4 inhibitors in high-throughput screening. | nih.gov |

Antimalarial and Antiparasitic Effects

Parasitic diseases, including malaria, continue to pose a significant global health challenge, necessitating the development of new therapeutic agents. Quinoxaline derivatives have been extensively studied for their potent activity against a variety of parasites. nih.govx-mol.com

Detailed Research Findings:

A notable feature of many biologically active quinoxalines is the presence of 1,4-di-N-oxide (QdNO) moieties, which often enhances their antiparasitic effects. nih.govnih.gov These compounds have shown significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.govplos.org The mechanism of action is often linked to the generation of oxidative stress within the parasite. researchgate.net

Beyond malaria, quinoxaline derivatives have demonstrated efficacy against other protozoan parasites such as Entamoeba histolytica and Trypanosoma cruzi. nih.gov For example, certain quinoxaline derivatives have been shown to induce morphological changes, increase reactive oxygen species, and inhibit key enzymes in E. histolytica. nih.gov

Despite the broad antiparasitic activity of the quinoxaline family, there are no specific studies in the available literature that have evaluated the antimalarial or antiparasitic effects of this compound.

Table 2: Examples of Quinoxaline Derivatives with Antiparasitic Activity

| Parasite | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Plasmodium falciparum | Quinoxaline 1,4-di-N-oxides | Potent antiplasmodial activity, often linked to oxidative stress. | nih.govresearchgate.net |

| Entamoeba histolytica | Quinoxaline derivatives | Induce morphological changes and inhibit essential enzymes. | nih.gov |

Receptor Antagonism

Quinoxaline derivatives have been identified as antagonists for several important receptors in the body, suggesting their potential utility in treating a range of conditions, including those affecting the nervous and cardiovascular systems.

Detailed Research Findings:

A notable example is the activity of certain quinoxaline derivatives as 5-HT3 receptor antagonists. nih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in, among other things, the vomiting reflex. Antagonists of this receptor are used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. Some novel quinoxaline derivatives have shown potent antagonism of the 5-HT3 receptor, with one compound, VC-605, being significantly more potent than the established drug ondansetron (B39145) in preclinical models. nih.gov

More recently, research has explored quinoxaline derivatives as A2B adenosine (B11128) receptor antagonists. researchgate.net The A2B receptor is implicated in various physiological and pathological processes, including inflammation and cancer. The development of potent and selective A2B antagonists is an active area of research.

Currently, there is no published research specifically investigating this compound as a receptor antagonist.

Table 3: Quinoxaline Derivatives as Receptor Antagonists

| Receptor Target | Potential Therapeutic Application | Example Findings | Reference |

|---|---|---|---|

| 5-HT3 Receptor | Antiemetic | Novel quinoxaline derivatives showed potent antagonism, some exceeding the potency of ondansetron. | nih.gov |

Application as Growth Promoters

The term "growth promoters" can have various interpretations in a pharmacological context. While some quinoxaline derivatives have been investigated for their role in promoting animal growth in agricultural settings, a more common area of research in human health is their ability to modulate cell growth, particularly in the context of cancer. sapub.org

Detailed Research Findings:

Numerous studies have highlighted the potent anti-proliferative and anticancer activities of quinoxaline derivatives. nih.govnih.govmdpi.com They have been shown to inhibit the growth of various cancer cell lines through mechanisms that include the inhibition of protein kinases, which are crucial for cell cycle progression and proliferation. nih.gov For instance, quinoxaline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

In the context of promoting desirable growth, there is less information available in the medical literature. The primary focus of research on quinoxaline derivatives in relation to growth is on the inhibition of pathological cell proliferation, such as in cancer.

There is no specific information available on the application of this compound as a growth promoter in any context.

Computational and Theoretical Studies Relevant to Quinoxaline Derivatives General Context

Molecular Modeling and Docking Studies for Structure-Activity Relationships (SAR)

Molecular modeling and docking are cornerstone techniques for understanding how a molecule (ligand) interacts with a biological target, typically a protein or enzyme. This is fundamental to establishing Structure-Activity Relationships (SAR), which correlate a molecule's three-dimensional structure with its biological effect.

Detailed Research Findings:

Target Identification: Docking studies on quinoxaline (B1680401) derivatives have been used to predict their binding affinity to various biological targets. For instance, studies have explored the interactions of quinoxalin-2-one derivatives with the platelet-derived growth factor-beta receptor (PDGFβR) kinase domain to identify potential inhibitors. nih.gov

Binding Mode Analysis: These models reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoxaline derivative and the active site of the target. For example, the basic structure of quinoxaline derivatives has been shown to interact with key residues like Glu-13, Tyr-16, and Tyr-61 in the binding pocket of the AMPA receptor. researchgate.net

SAR Elucidation: By comparing the docking scores and interaction patterns of a series of derivatives, researchers can deduce which structural modifications enhance or diminish activity. nih.gov For anticancer quinoxalines, SAR studies have shown that substituents like an unsubstituted aromatic ring or specific electron-withdrawing groups can increase activity against certain cancer cell lines. mdpi.com Similarly, for anti-inflammatory quinoxalines, the inhibitory action is linked to their effect on modulators like cyclooxygenase and various cytokines. researchgate.net A study on quinoxaline urea (B33335) analogs identified a compound that was approximately 2.5 times more potent in TNFα-induced NFκB inhibition, demonstrating the power of SAR in improving drug candidates. nih.gov

These computational approaches guide the synthesis of new, more potent, and selective compounds, saving significant time and resources in the drug discovery process. nih.gov

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. researchgate.net These methods are used to calculate properties that are difficult or impossible to measure experimentally.

Detailed Research Findings:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (E_HOMO) is associated with a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. scholarsresearchlibrary.com The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. scholarsresearchlibrary.comuobaghdad.edu.iq

Reactivity Descriptors: DFT calculations are used to determine global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S). researchgate.net These parameters help in predicting how a molecule will behave in a chemical reaction. For example, a low ionization potential, which is related to a high HOMO energy, indicates higher inhibition efficiency for certain quinoxaline derivatives used as corrosion inhibitors. scholarsresearchlibrary.com

Electronic Properties: The introduction of different functional groups, such as the nitro (−NO₂) and methylamino (−NHCH₃) groups in 6-Methylamino-5-nitroquinoxaline, significantly alters the electronic properties. The strong electron-withdrawing nature of the nitro group and the electron-donating character of the methylamino group would be expected to lower the LUMO energy and raise the HOMO energy, respectively, thereby reducing the HOMO-LUMO gap and influencing the molecule's reactivity and spectral properties. beilstein-journals.org

| Parameter | Description | Typical Impact on Reactivity |

|---|---|---|

| E_HOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital; associated with electron-donating ability. | Higher values indicate greater electron-donating ability and reactivity with electrophiles. |

| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the innermost electron-empty orbital; associated with electron-accepting ability. | Lower values indicate greater electron-accepting ability and reactivity with nucleophiles. |

| ΔE (HOMO-LUMO Energy Gap) | Energy difference between HOMO and LUMO; indicates chemical stability. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions, but does not always correlate directly with biological activity. scholarsresearchlibrary.com |

| Chemical Hardness (η) | Resistance of a molecule to change its electron configuration. | Higher hardness indicates lower reactivity. |

| Chemical Softness (S) | The inverse of hardness; capacity to accept electrons. | Higher softness indicates higher reactivity. |

Conformational Analysis and Stereochemistry

The three-dimensional shape (conformation) and spatial arrangement of atoms (stereochemistry) of a molecule are critical to its biological function. Conformational analysis studies the different spatial arrangements of a molecule and their relative energies.

Detailed Research Findings:

Flexible Molecules: For flexible molecules, multiple low-energy conformations may exist. Computational methods can identify the most stable conformers, which are likely the ones that interact with biological targets. The number of rotatable bonds is a key parameter considered in drug design. nih.gov

Chirality and Stereochemistry: When quinoxaline derivatives are chiral, understanding their stereochemistry is vital, as different enantiomers can have vastly different biological activities. mdpi.com Studies on steroidal quinoxalines have used techniques like circular dichroism (CD) spectropolarimetry, correlated with computational models, to determine the helicity and absolute configuration of the molecules, which is crucial for designing new chiral drugs. mdpi.com The conformational flexibility of quinoxaline cavitands has also been tuned to enhance their efficiency in molecular recognition at the gas-solid interface. rsc.org

Prediction of Biological Activity and ADMET Properties

In modern drug discovery, it is essential to predict not only the biological activity of a compound but also its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the development process.

Detailed Research Findings:

Lipinski's Rule of Five: Computational tools are widely used to predict the "drug-likeness" of compounds based on parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

ADMET Prediction: Specialized software and web servers (e.g., pre-ADMET, ADMET 2.0) can predict various pharmacokinetic properties. nih.govnih.govucj.org.ua For example, in silico ADMET studies on quinoxalinone derivatives predicted high intestinal absorption and low blood-brain barrier permeability for promising anticancer candidates. nih.gov These predictions help to identify compounds that are likely to have poor bioavailability or potential toxicity issues before they are synthesized, thus optimizing the selection of candidates for further development. nih.govucj.org.ua

| Property | Description | Importance in Drug Design |

|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts the percentage of a drug absorbed through the human gut. | Crucial for oral bioavailability. nih.gov |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Indicates the rate of flux across the intestinal wall. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross into the central nervous system. | Desirable for CNS drugs, undesirable for others to avoid side effects. ucj.org.ua |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts interaction with a key efflux pump that can remove drugs from cells. | Inhibition of P-gp can help overcome multidrug resistance in cancer. nih.gov |

| Hepatotoxicity | Predicts the potential for a compound to cause liver damage. | A critical parameter for drug safety. nih.gov |

| Mutagenicity/Carcinogenicity | Predicts the potential to cause genetic mutations or cancer. | Essential for assessing long-term safety. ucj.org.ua |

Advanced Research Directions and Future Perspectives for Quinoxaline Derivatives

Development of Novel Synthetic Routes for Substituted Quinoxalines

The synthesis of the quinoxaline (B1680401) nucleus is a cornerstone of its extensive research. While specific synthetic pathways for 6-Methylamino-5-nitroquinoxaline are not detailed in the available literature, general and novel methodologies for creating substituted quinoxalines are well-established and constantly evolving.

Traditionally, quinoxalines are synthesized through the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.com Modern synthetic chemistry, however, seeks more efficient, cost-effective, and environmentally friendly routes. nih.govresearchgate.net Researchers have explored various catalytic systems to improve reaction times and yields.

Key Synthetic Strategies:

Catalyst-based Synthesis: A variety of catalysts have been employed to facilitate quinoxaline synthesis. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used to produce quinoxaline derivatives from substituted benzil (B1666583) and ortho-phenylenediamine in just 20 minutes without side products. mdpi.com Other catalysts investigated include bentonite (B74815) clay K-10, phosphate (B84403) catalysts, and various solid acid catalysts like TiO2-Pr-SO3H, which allow reactions to proceed at room temperature. researchgate.net

Microwave-Assisted Synthesis: A novel, two-step procedure utilizes a microwave-assisted Petasis multicomponent reaction. nih.gov This is followed by an acid-mediated deprotection, cyclodehydration, and oxidation sequence to produce quinoxaline collections in good to excellent yields. nih.gov

One-Pot Reactions: An efficient, acid-catalyzed one-pot reaction has been developed for synthesizing 4-aryl substituted pyrrolo[1,2-a] quinoxalines, involving imine formation, cyclization, and air oxidation. mdpi.com

These advanced synthetic methodologies offer versatile platforms for creating libraries of quinoxaline derivatives, including potentially more efficient routes to this compound, by selecting appropriate substituted ortho-phenylenediamines and dicarbonyl precursors.

Table 1: Overview of Selected Synthetic Methods for Quinoxaline Derivatives

| Method | Key Reactants | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Condensation | ortho-phenylenediamine, 1,2-dicarbonyl compound | Acetic acid | Well-established, versatile | mdpi.com |

| CAN-Catalyzed Synthesis | Substituted benzil, ortho-phenylenediamine | Cerium(IV) ammonium nitrate (CAN) | Fast reaction time (20 min), no side products | mdpi.com |

| Petasis MCR Route | Mono-protected diamine, phenylglyoxal, boronic acid | Microwave-assisted, acid-mediated cyclization | Rapid, high yield, access to diverse structures | nih.gov |

| Green Chemistry Approach | 1,2-phenylenediamine, benzyl (B1604629) | TiO2-Pr-SO3H | Room temperature, reduced reaction times | researchgate.net |

Exploration of Structure-Activity Relationships for Targeted Biological Activities

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core ring structure. researchgate.net Understanding these structure-activity relationships (SAR) is crucial for designing compounds with enhanced potency and selectivity for specific biological targets. For this compound, the nitro (-NO2) and methylamino (-NHCH3) groups are key determinants of its potential activity.

General SAR Insights for Quinoxaline Derivatives:

Influence of Electron-Withdrawing/Donating Groups: In anticancer studies, the presence of electron-withdrawing groups like a nitro (-NO2) group at certain positions can influence activity. For some derivatives, a nitro group at the 7-position was found to decrease anticancer activity, whereas electron-releasing groups on a fused aromatic ring tended to increase it. mdpi.com In other contexts, such as antitrypanosomal activity, electron-withdrawing halo-substituents on the benzene (B151609) ring produced more active compounds. nih.gov The binding of 6-nitroquinoxaline (B1294896) derivatives to bacterial DNA is also dependent on substitution-driven structural modulation. nih.gov

Role of N-Oxides: Quinoxaline 1,4-di-N-oxides are a significant class with potent antibacterial properties. nih.gov Their biological action is often linked to bioreduction. The presence of electron-withdrawing groups at position 6 or 7 has been observed to enhance cytotoxic activity in these N-oxide derivatives. nih.gov

Impact of Substituents on Receptor Binding: In the context of AMPA receptor antagonism, the quinoxaline backbone interacts with key amino acid residues in the binding pocket. researchgate.net Modifications at various positions can alter these interactions, leading to changes in anticonvulsant activity. For α-synuclein imaging probes, a quinoline (B57606) backbone was found to be preferable to a quinoxaline backbone for achieving high binding affinity. nih.gov

These general principles suggest that the specific placement of the nitro group at position 5 and the methylamino group at position 6 in this compound would create a distinct electronic and steric profile, likely leading to unique biological interactions that warrant specific investigation.

Investigation of Mechanisms of Action at a Molecular and Cellular Level

The diverse biological effects of quinoxalines are mediated through various mechanisms of action at the molecular and cellular levels. For nitro-substituted quinoxalines, a primary mechanism involves the alteration of DNA structure and function.

DNA Interaction and Damage: Synthetic 6-nitroquinoxaline derivatives have been shown to bind to bacterial DNA, leading to significant changes in its global structure and culminating in an over-supercoiled form. nih.gov This structural alteration can inhibit DNA synthesis, cause fragmentation of nucleoids, and ultimately induce a form of programmed cell death in bacteria. nih.gov This suggests a potential mechanism for the antibacterial properties of compounds like this compound.

Redox-Activated Mechanisms: Quinoxaline 1,4-di-N-oxides often act as hypoxia-selective and redox-activated DNA damaging agents. nih.gov Under anaerobic conditions, these compounds can be metabolized, leading to the generation of reactive oxygen species (ROS). This oxidative stress damages DNA and other cellular components like the cell wall and membrane, resulting in bacterial death. nih.gov

Enzyme Inhibition: Quinoxaline derivatives have been designed as inhibitors of specific enzymes. For instance, a series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were synthesized as potent and selective inhibitors of aldose reductase, a target for treating diabetes complications. nih.gov Others act as p38α Mitogen-Activated Protein Kinase (p38α MAPK) inhibitors, which play a role in inflammation. researchgate.net

Receptor Modulation: Certain quinoxaline derivatives function by interacting with cellular receptors. They have been investigated as antagonists of the AMPA receptor for potential anticonvulsant effects and as partial agonists of the Cannabinoid receptor 2 (CB2) for potential liver-protective effects. researchgate.netacs.org

The mechanism of this compound would likely involve one or more of these pathways, with its nitro group making it a candidate for DNA interaction and redox-related activities.

Applications in Drug Discovery and Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds developed for a wide range of diseases. researchgate.netnih.govmdpi.comnih.gov The potential applications are vast, spanning from infectious diseases to cancer and neurological disorders.

Anticancer Agents: Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents. nih.gov They have been developed to target various cancer cell lines, and their mechanism often involves the inhibition of kinases crucial for cell proliferation. ontosight.ai

Antibacterial and Antifungal Agents: Quinoxaline 1,4-di-N-oxides are potent antibacterial agents, particularly against anaerobes. nih.gov Other derivatives have been designed and synthesized as antimicrobial agents against plant pathogenic bacteria and fungi, showing promise as agricultural bactericides. rsc.org A study on 6-nitroquinoxaline derivatives highlighted their ability to disrupt preformed biofilms of Staphylococcus aureus. nih.gov

Antiviral Agents: The quinoxaline moiety is a crucial component in drugs developed to treat viral infections, including HIV. nih.govnih.gov

Antiparasitic Drugs: Derivatives of quinoxaline have shown promising activity against parasites responsible for malaria, trypanosomiasis, and leishmaniasis. mdpi.com

Central Nervous System (CNS) Drugs: Quinoxaline-based compounds have been investigated for treating neurological and psychiatric disorders. This includes their use as AMPA receptor antagonists for epilepsy and the development of atypical antipsychotics. mdpi.comresearchgate.net

Given the established antibacterial and DNA-interacting properties of nitroquinoxalines, this compound is a candidate for further development primarily as an antimicrobial agent.

Design of Quinoxaline-Based Chemosensors and Functional Materials

Beyond medicine, the unique optical and electronic properties of quinoxalines make them valuable components in functional materials, particularly chemosensors. nih.gov The electron-deficient nature of the quinoxaline ring allows for the creation of "push-pull" molecules when combined with electron-donating substituents, resulting in compounds with interesting photophysical properties. mdpi.com

Anion and Cation Sensing: Functionalized quinoxalines have been designed as chromogenic and fluorogenic chemosensors. nih.gov By incorporating specific recognition sites, these molecules can selectively bind to anions (like fluoride (B91410) and cyanide) or metal cations (like Fe³⁺ and Cu²⁺), signaling the binding event through a change in color or fluorescence. nih.govnih.govresearchgate.net For example, a quinoxaline derivative bearing (3-aminopropyl)amino residues was developed as a water-soluble, dual-channel optical sensor for pH measurements in acidic aqueous solutions. mdpi.com

Organic Electronics: Quinoxaline derivatives have found use in organic semiconductors, dyes, and as emitters in organic light-emitting diodes (OLEDs). nih.govresearchgate.net Their structural versatility allows for the tuning of their electronic properties for specific applications in materials science. researchgate.net

The structure of this compound, featuring both an electron-donating (methylamino) and an electron-withdrawing (nitro) group, fits the "push-pull" archetype. This suggests it could be a promising candidate for investigation as a chromogenic or fluorogenic sensor, where its interaction with analytes could modulate its optical properties.

Bridging Basic Research on this compound with Broader Quinoxaline Applications

While direct and extensive research on this compound is limited, a clear path for future investigation emerges by bridging the specific data on this compound with the broader knowledge of quinoxaline derivatives. Basic information identifies the compound by its CAS number (149703-58-2), molecular formula (C9H8N4O2), and a reported melting point of 176-177°C. chemicalbook.comusbio.net

The true potential of this compound lies at the intersection of established research trends. The presence of the 6-nitro group strongly points toward applications in antimicrobial research, drawing on findings that 6-nitroquinoxaline derivatives can disrupt bacterial DNA and biofilms. nih.gov The synthetic routes developed for other substituted quinoxalines, from catalytic methods to microwave-assisted reactions, provide a clear roadmap for optimizing its production and creating analogues for SAR studies. mdpi.comresearchgate.netnih.gov

Furthermore, the combination of an electron-donating group (-NHCH3) and an electron-withdrawing group (-NO2) on the benzene ring is a classic design for creating functional dyes and sensors. mdpi.com This positions this compound as a target for exploration in materials science, particularly for developing novel chemosensors where its binding to specific ions could trigger a measurable optical response. nih.govnih.gov

Future research should therefore focus on:

Targeted Synthesis and Analogue Production: Applying modern synthetic methods to produce this compound efficiently and to generate a library of related compounds by varying the substituents at the 5 and 6 positions.

Systematic Biological Screening: Evaluating the compound and its analogues against a panel of bacteria (including resistant strains), fungi, and parasites, with a focus on elucidating its mechanism of action, likely centered on DNA interaction.

Photophysical Characterization: Investigating the absorption and emission properties of this compound to assess its potential as a chemosensor or a component in other functional materials.

By leveraging the extensive knowledge base of the broader quinoxaline family, the specific compound this compound can be advanced from a chemical entity to a lead compound in drug discovery or a functional unit in materials science.

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid | |

| 4-aryl substituted pyrrolo[1,2-a] quinoxalines |

Q & A

Q. What are the optimal synthetic routes for 6-methylamino-5-nitroquinoxaline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) at the 6-position of nitroquinoxaline derivatives. For example:

- Fluoro vs. Chloro Substituents: Fluoro groups act as superior leaving groups compared to chloro, reducing reaction times and minimizing by-products like mono-reduced quinoxalines .

- Solvent and Temperature: Reactions in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80–120°C) enhance nucleophilic attack by methylamine. Prolonged heating with chloro substituents risks side reactions, requiring precise temperature control .

- Catalytic Additives: Base catalysts (e.g., K₂CO₃) improve deprotonation of methylamine, accelerating substitution .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., nitro groups deshield adjacent protons). NOESY can confirm spatial proximity of methylamino and nitro groups .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolves regiochemical ambiguities but requires high-purity crystals.

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in further functionalization?

Methodological Answer: The nitro group’s electron-withdrawing nature activates the quinoxaline ring for electrophilic substitutions (e.g., nitration, halogenation) at the 2- and 3-positions. Computational studies (DFT) can predict reactive sites:

- Hammett Constants: Use σ⁻ values to quantify nitro’s meta-directing effects.

- Redox Behavior: Cyclic voltammetry reveals nitro’s reduction potential, critical for designing redox-active derivatives .

Q. What strategies mitigate purification challenges caused by by-products like mono-reduced quinoxalines?

Methodological Answer:

- Chromatographic Techniques: Reverse-phase HPLC with C18 columns separates nitro and reduced species using gradient elution (acetonitrile/water + 0.1% TFA).

- Redox Quenching: Add antioxidants (e.g., ascorbic acid) during workup to prevent unintended reduction .

- Crystallization Optimization: Use mixed solvents (e.g., ethanol/dichloromethane) to selectively crystallize the target compound .

Q. How can the anti-proliferative activity of this compound derivatives be systematically evaluated?

Methodological Answer:

- In Vitro Assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Compare with controls like doxorubicin .

- Structure-Activity Relationship (SAR): Introduce substituents (e.g., sulfonamides, triazoles) at the 2- or 3-position to modulate lipophilicity and binding affinity .

- Molecular Docking: Perform docking simulations (AutoDock Vina) with target proteins (e.g., topoisomerase II) to rationalize activity trends .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported yields for nucleophilic substitution reactions of haloquinoxalines?

Methodological Answer:

- Reaction Monitoring: Use LC-MS to track intermediate formation and optimize reaction termination.

- By-Product Analysis: Characterize side products via GC-MS or NMR to identify competing pathways (e.g., reduction vs. substitution) .

- Reproducibility Checks: Validate protocols using inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .

Q. Why do some studies report conflicting bioactivity results for nitroquinoxaline derivatives?

Methodological Answer:

- Cell Line Variability: Test compounds across multiple cell lines to rule out lineage-specific effects.

- Metabolic Stability: Assess compound stability in cell culture media (e.g., via HPLC) to differentiate intrinsic activity from degradation artifacts .

- Dose-Response Repetition: Perform triplicate experiments with statistical analysis (ANOVA) to confirm significance .

Experimental Design Considerations

Q. What controls are essential when evaluating mutagenic potential of this compound?

Methodological Answer:

Q. How to design stability studies for nitroquinoxaline derivatives under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation: Incubate compounds in buffers (pH 1.2–7.4) and analyze degradation via UV-Vis spectroscopy.

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures .

Advanced Analytical Techniques

Q. How can computational tools predict synthetic pathways for novel this compound analogs?

Methodological Answer:

- Retrosynthesis Software: Tools like Pistachio or Reaxys propose routes based on precursor scoring and feasibility heuristics .

- Machine Learning Models: Train on reaction databases to prioritize high-yield pathways .

Q. What spectroscopic methods differentiate nitro and amine tautomers in solution?

Methodological Answer:

- Variable Temperature NMR: Monitor chemical shift changes to detect tautomeric equilibria.

- IR Spectroscopy: Identify N–H stretches (amine) vs. NO₂ symmetric/asymmetric vibrations .

Retrosynthesis Analysis